

# A Technical Guide to Sodium Acetate Trihydrate for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **sodium acetate trihydrate**, focusing on its chemical properties, molecular characteristics, and critical applications in research and pharmaceutical development.

# **Chemical Identity and Molecular Characteristics**

**Sodium acetate trihydrate** is the sodium salt of acetic acid in its hydrated form, containing three molecules of water.[1] It is a colorless, crystalline solid that is highly soluble in water.[2][3]

The chemical formula for **sodium acetate trihydrate** is C<sub>2</sub>H<sub>3</sub>NaO<sub>2</sub>·3H<sub>2</sub>O, often written as CH<sub>3</sub>COONa·3H<sub>2</sub>O.[4][5][6] Its molecular weight is 136.08 g/mol .[2][4][6][7][8]

The molecular weight is derived from the sum of the atomic weights of its constituent atoms, as detailed below.



Element (Symbol)	Count	Atomic Weight ( g/mol)	Total Weight ( g/mol )
Carbon (C)	2	12.011	24.022
Hydrogen (H)	9	1.008	9.072
Sodium (Na)	1	22.990	22.990
Oxygen (O)	5	15.999	79.995
Total	136.079		

Note: Values are rounded for clarity. The accepted molecular weight is 136.08 g/mol .[4][7][8]

A summary of the key physical and chemical properties of **sodium acetate trihydrate** is presented below for easy reference.

Property	Value	References
IUPAC Name	sodium;acetate;trihydrate	[7]
CAS Number	6131-90-4	[4][6][7]
Appearance	Colorless to white crystalline powder	[1][2][8]
Molecular Weight	136.08 g/mol	[4][6][7][8]
Density	1.45 g/cm <sup>3</sup>	[8][9]
Melting Point	58 °C (decomposes)	[2][8][9]
Solubility	Highly soluble in water	[2]
рН	~8.9 (0.1M aqueous solution)	[10]

# **Applications in Research and Drug Development**

**Sodium acetate trihydrate** is a versatile reagent with numerous applications in laboratory and pharmaceutical settings.



- Buffering Agent: It is a critical component in the preparation of acetate buffer solutions, which
  are effective in the pH range of 3.6 to 5.6.[11][12] These buffers are essential for maintaining
  stable pH conditions in biochemical assays, enzyme activity studies, and protein
  crystallization.[2][11]
- Nucleic Acid Precipitation: In molecular biology, sodium acetate is widely used to precipitate
  DNA and RNA from aqueous solutions.[13] The sodium ions neutralize the negative charge
  on the phosphate backbone of nucleic acids, reducing their hydrophilicity and allowing them
  to be precipitated by alcohol (ethanol or isopropanol).[13][14]
- Drug Formulation: In the pharmaceutical industry, it serves as a buffering agent and pH modifier to ensure the stability and efficacy of active pharmaceutical ingredients (APIs).[12] [15][16] It is used in various formulations, including injectable drugs, intravenous (IV) solutions, dialysis solutions, and ophthalmic products.[12][16][17]
- Protein Crystallization: Acetate buffers are commonly employed in screening and optimizing conditions for protein crystallization, a crucial step in determining protein structure.[11]

## **Experimental Protocols**

Detailed methodologies for common laboratory procedures involving **sodium acetate trihydrate** are provided below.

This stock solution is a standard reagent for nucleic acid precipitation.

#### Materials:

- Sodium acetate trihydrate (MW: 136.08 g/mol )
- Glacial acetic acid
- Nuclease-free distilled water
- Sterile graduated cylinders and beakers
- pH meter
- Stir plate and stir bar



Autoclave or 0.22 μm filter for sterilization

#### Procedure:

- Weigh 408.24 g of sodium acetate trihydrate.
- Add the powder to a beaker containing approximately 700 mL of nuclease-free distilled water.
- Dissolve the powder completely using a magnetic stir bar. The dissolution is endothermic and will cause the solution to cool.
- Once dissolved, carefully adjust the pH to 5.2 by adding glacial acetic acid dropwise.[18]
   Monitor the pH continuously.
- Transfer the solution to a graduated cylinder and adjust the final volume to 1 L with nucleasefree water.[18]
- Verify the final pH. If necessary, allow the solution to warm to room temperature and readjust the pH.[18]
- Sterilize the solution by autoclaving or by passing it through a 0.22 μm filter.[18]
- Store at room temperature.

This protocol is used to concentrate and purify DNA from aqueous solutions.

#### Materials:

- DNA sample
- 3 M Sodium Acetate, pH 5.2 (from Protocol 3.1)
- Ice-cold 100% ethanol
- 70% ethanol (prepared with nuclease-free water)
- Microcentrifuge



· Pipettes and nuclease-free tips

#### Procedure:

- Measure the volume of the DNA sample in a microcentrifuge tube.
- Add 1/10th volume of 3 M sodium acetate (pH 5.2) to the DNA sample. For example, add 10 μL of sodium acetate to a 100 μL DNA sample.[19]
- Mix the solution thoroughly by gentle vortexing or flicking the tube.
- Add 2 to 2.5 volumes of ice-cold 100% ethanol.[20] For a 110 μL sample (DNA + sodium acetate), add 220-275 μL of ethanol.
- Mix until the solution is homogenous. A DNA precipitate may become visible.
- Incubate the mixture at -20°C for at least 30 minutes to maximize DNA recovery.[20] For very dilute samples, overnight incubation is recommended.[21]
- Centrifuge the sample at high speed (≥12,000 x g) for 15-30 minutes at 4°C.[14][20]
- A small white pellet of DNA should be visible at the bottom of the tube. Carefully aspirate and discard the supernatant without disturbing the pellet.
- Wash the pellet by adding 500 μL of 70% ethanol.[21] This step removes residual salt.
- Centrifuge at high speed for 5-10 minutes at 4°C.[21]
- Carefully remove the supernatant. A brief re-spin can help remove the last traces of ethanol.
   [21]
- Air-dry the pellet for 5-10 minutes. Do not over-dry, as this can make the DNA difficult to redissolve.
- Resuspend the DNA pellet in an appropriate volume of sterile water or TE buffer.

### **Workflow Visualizations**



The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for preparing a 3M Sodium Acetate (pH 5.2) stock solution.

Caption: Workflow for the ethanol precipitation of DNA using sodium acetate.

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- To cite this document: BenchChem. [A Technical Guide to Sodium Acetate Trihydrate for Scientific Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147827#sodium-acetate-trihydrate-molecular-weight-and-formula]

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